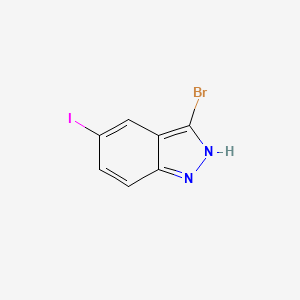

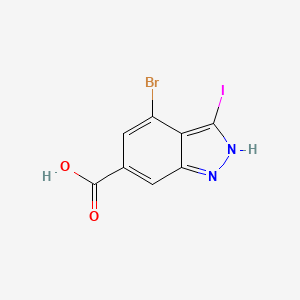

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

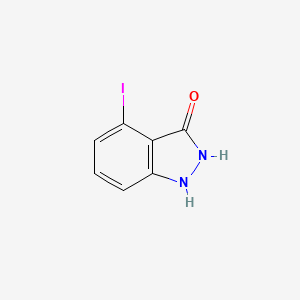

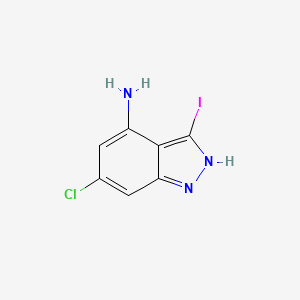

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrIN2O2 and its molecular weight is 366.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Indazole derivatives, including those related to "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid", are synthesized through methods such as palladium-catalyzed carbonylation and Suzuki coupling reactions. These methods are efficient for preparing 1H-indazole-3-carboxylic acid esters and amides, offering moderate to good yields under mild conditions, supporting further synthetic transformations (Buchstaller et al., 2011; Gogireddy et al., 2014).

Characterization and Properties : The characterization of indazole derivatives is crucial for understanding their structural and functional properties. Crystallography and spectroscopy techniques, such as FT-IR, NMR, and X-ray diffraction, are used to elucidate the molecular structure and confirm the synthesis of these compounds (Anuradha et al., 2014).

Applications in Material Science and Catalysis

- Photoluminescence and Catalytic Properties : Some indazole derivatives exhibit photoluminescence properties and have been used to improve catalytic activity in the synthesis of organic compounds. These materials can serve as precursors for molecular electronic materials and catalysts in organic reactions, demonstrating the versatility of indazole-based compounds in material science and catalysis (Wang et al., 2016).

Potential Pharmaceutical Applications

- Synthesis of Biologically Active Compounds : The structural motif of indazole is found in many biologically active molecules. Indazole derivatives have been synthesized for potential use in pharmaceutical applications, including as inhibitors of specific proteins or enzymes. The ability to modify indazole scaffolds through various synthetic routes allows for the creation of novel compounds with potential therapeutic benefits (Kanishchev & Dolbier, 2018; Lu et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-iodo-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOYFXWLVUSWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646398 |

Source

|

| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-54-6 |

Source

|

| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.